molecular formula C20H23N B1230500 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]

1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]

Cat. No. B1230500
M. Wt: 277.4 g/mol
InChI Key: GSXJSGMDWKPVBY-UHFFFAOYSA-N
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Description

1'-(phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine] is a member of piperidines.

Scientific Research Applications

Sigma Receptor Ligands

1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine] and its derivatives have been researched for their binding properties to sigma receptors. They are found to show high affinity and selectivity for sigma(1) receptors. Some compounds within this class, particularly those with a cyano group in position 3 of the spirocycle, display potent sigma(1) receptor affinity (Maier & Wünsch, 2002).

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]. Methods for synthesizing spiro[indoline-3,4'-piperidine] derivatives, an important motif in various biologically active compounds, have been developed. These methods include guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reactions (Sugimoto et al., 2023).

Antimycobacterial Activity

Spiro-piperidin-4-ones, related to 1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine], have been synthesized and evaluated for antimycobacterial activity. Some of these compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting potential as antimycobacterial agents (Kumar et al., 2008).

properties

Product Name

1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine]

InChI

InChI=1S/C20H23N/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20/h1-9H,10-16H2

InChI Key

GSXJSGMDWKPVBY-UHFFFAOYSA-N

SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-Phenylethyl)pyridine (8.5 g, 46 mmol) and benzyl chloride (11.64 g, 92 mmol) were refluxed in acetone for 48 h. The precipitated 1-benzyl-4-(2-phenylethyl)pyridinium chloride was filtered, washed with acetone and dried in vacuo at 50° C. to obtain 9.35 g (65%) off the white solid. 1-Benzyl-4-(2-phenylethyl)pyridinium chloride (9.0 g, 29.0 mmol) was suspended in MeOH (100 mL) and cooled to 0° C. in an ice bath. NaBH4 (4.73 g, 207.2 mmol) was added portionwise with vigorous stirring over 40 min. After cooling and stirring for an additional 1 h, the reaction mixture was concentrated under reduced pressure and partitioned between H2O (50 mL) and CH2Cl2 (50 mL). The layers were separated, and the aqueous phase was re-extracted with CH2Cl2 (50 mL). The combined CH2Cl2 extracts were dried over Na2SO4, and concentrated under reduced pressure to provide 7.1 g (91%) of 1-benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine as a pale yellow oil. 1H NMR ((CDCl3) δ2.14 (br s, 2, N--CH2 --C H2 --CH =), 2.27 (t, 2, J=8 Hz, N--C H2 --CH2 --), 2.57 (t,2, J=6 Hz, Ph--C H2 --CH2 --), 2.73 (m, 2, Ph--CH2 --C H2 --), 2.97 (br s, 2, N--C H2--CH=), 3.59 (s, 2, Ph-CH2 --N), 5.41 (m, 1, CH=C--), 7.14-7.38 (m, 10, phenyl). 1-Benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine (7.1 g, 25.6 mmol) was refluxed in 85% H3PO4 (50 mL) for 80 h. The reaction mixture was basified with 6N NH4OH and extracted with ether (2×100 mL). The ethereal extracts were dried over MgSO4 and concentrated under reduced pressure to a residue. The crude product was purified by radial flow chromatography on silica (hexane,9:acetone,1) to yield 2.3 g (32%) of 1'-benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] as a straw colored liquid. 1H NMR (CDCl3) δ1.53 (br d, 2, piperidyl β-Heq.), 1.96 (dt, 2, piperidyl β-Hax),2.02 (t, 2, Ph--CH2 --C H2 --, J=6 Hz, ), 2.20 (dt, 2, piperidyl α-Hax), 2.90 (m, 4, Ph-C H2 --CH2 -- & piperidyl α-Heq), 3.59 (s, 2, benzyl), 7.14-7.40 (m, 9, phenyl).
[Compound]
Name
N--C H2 --CH2 -
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ph--CH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-Benzyl-4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of spiro[indane-1,4'-piperidine] (110 mg, 0.59 mmol), in anhydrous DMF (10 ml), under an atmosphere of nitrogen, was added potassium carbonate (98 mg, 0.71 mmol) followed by benzyl bromide (0.08 ml, 0.65 mmol) dropwise. The mixture was heated at 100° C. for 2 hours, after which time the solution was cooled to ambient temperature. The solvent was removed in vacuo, then ether (20 ml) was added to the residue and the mixture was washed with water (2×20 ml). The organic layer was separated, dried (MgSO4) and the solvent evaporated in vacuo. The crude residue was chromatographed using 1:1 petrol (60/80):ether, to give 1'-benzylspiro[indane-1,4'-piperidine] as a viscous colourless oil (31 mg, 20%).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-(2-Phenylethyl)pyridine (8.5 g, 46 mmol) and benzyl chloride (11.64 g, 92 mmol) were refluxed in acetone for 48 h. The precipitated 1-benzyl-4-(2phenylethyl)pyridinium chloride was filtered, washed with acetone and dried in vacuo at 50° C. to obtain 9.35 g (65%) off the white solid. 1-Benzyl-4-(2phenylethyl)pyridinium chloride (9.0 g, 29.0 mmol) was suspended in MeOH (100 mL) and cooled to 0° C. in an ice bath. NaBH4 (4.73 g, 207.2 mmol) was added portionwise with vigorous stirring over 40 min. After cooling and stirring for an additional 1 h, the reaction mixture was concentrated under reduced pressure and partitioned between H2O (50 mL) and CH2Cl2 (50 mL). The layers were separated, and the aqueous phase was re-extracted with CH2Cl2 (50 mL). The combined CH2Cl2 extracts were dried over Na2SO4, and concentrated under reduced pressure to provide 7.1 g (91%) of 1-benzyl-4-(2-phenylethyl)-l,2,3,6-tetrahydropyridine as a pale yellow oil. 1H NMR (CDCl3)δ2.14 (br s, 2, N--CH2 --CH2 --CH=), 2.27 (t, 2, J=8 Hz, N--CH2 --CH2 --), 2.57 (t, 2, J=6 Hz, Ph-CH2 --CH2 --), 2.73 (m, 2, Ph-CH2 --CH2), 2.97 (br s, 2, N--CH=), 3.59 (s, 2, Ph-CH2 --N), 5.41 (m, 1, CH=C--), 7.14-7.38 (m, 10, phenyl). 1-Benzyl-4-(2-phenylethyl)-l,2,3,6-tetrahydropyridine (7.1 g, 25.6 mmol) was refluxed in 85% H3PO4 (50 mL) for 80 h. The reaction mixture was basified with 6N NH4OH and extracted with ether (2×100 mL). The ethereal extracts were dried over MgSO4 and concentrated under reduced pressure to a residue. The crude product was purified by radial flow chromatography on silica (hexane,9:acetone, 1) to yield 2.3 g (32%) of 1'-benzyl-2,3-dihydrospiro[indene-l,4'-piperidine] as a straw colored liquid. 1H NMR (CDCl3)δ1.53 (br d, 2, piperidyl β-Heq.), 1.96 (dt, 2, piperidyl β-Hax), 2.02 (t, 2, Ph-CH2 --CH2 --, J=6 Hz, ), 2.20 (dt, 2, piperidyl α-Hax), 2.90 (m, 4, Ph-CH2 --CH2 -- & piperidyl α-Heq), 3.59 (s, 2, benzyl), 7.14-7.40 (m, 9, phenyl).
Name
1-Benzyl-4-(2-phenylethyl)-l,2,3,6-tetrahydropyridine
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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